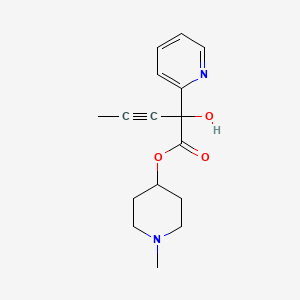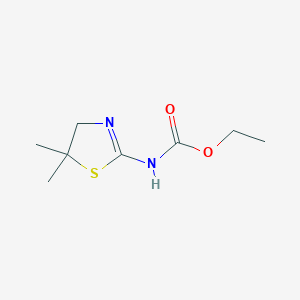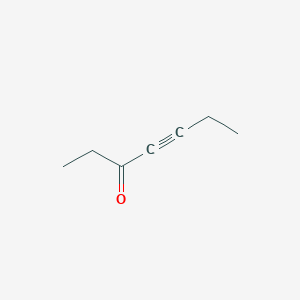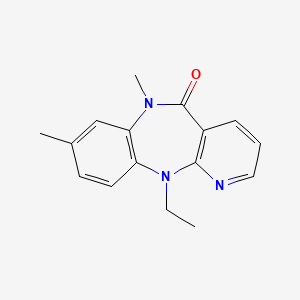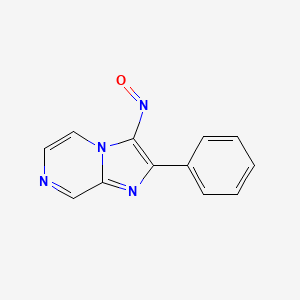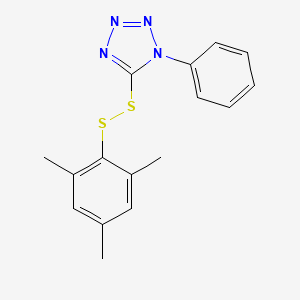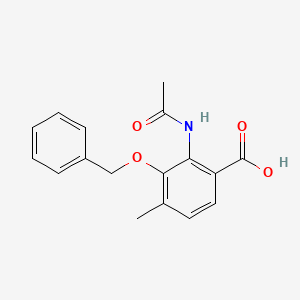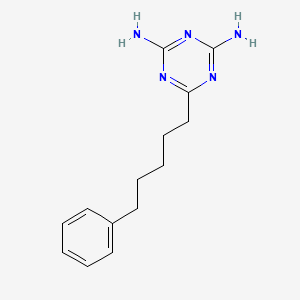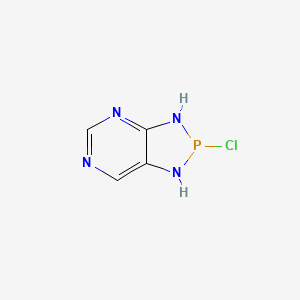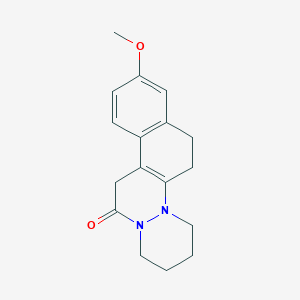
9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” typically involves multi-step organic reactions. The process may start with the formation of the core heterocyclic structure, followed by the introduction of the methoxy group and other functional groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
“9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” could be investigated for its potential biological activity. This includes studying its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Researchers may investigate its ability to modulate specific biological targets, such as enzymes or receptors, to develop new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its heterocyclic structure may impart desirable characteristics, such as stability and reactivity, to the materials.
Mécanisme D'action
The mechanism of action of “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “9-Methoxy-1,2,3,4,6,12-hexahydrobenzo(f)pyridazino(1,2-a)cinnolin-13(7H)-one” include other heterocyclic compounds with comparable structures and functional groups. Examples may include:
- 1,2,3,4-Tetrahydroquinoline derivatives
- Benzimidazole derivatives
- Pyridazine derivatives
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
22020-78-6 |
|---|---|
Formule moléculaire |
C17H20N2O2 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
14-methoxy-2,7-diazatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),11(16),12,14-tetraen-8-one |
InChI |
InChI=1S/C17H20N2O2/c1-21-13-5-6-14-12(10-13)4-7-16-15(14)11-17(20)19-9-3-2-8-18(16)19/h5-6,10H,2-4,7-9,11H2,1H3 |
Clé InChI |
QEMIBERVKDTUNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(CC2)N4CCCCN4C(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



